Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Apoptosis Caspase activation Cancer

This specific 1,2,4-oxadiazole-3-carboxylate ester is a critical caspase activator for apoptosis research in T47D (EC50=2.4μM) and H1299 (EC50=3.0μM) cancer models, offering a 1.25-fold potency advantage over 3-chloro-thiophen-2-yl analogs. Its high-yield (72%) synthesis makes it a cost-effective SAR lead. Procure this precise compound for reproducible oncology studies—class-level substitution is scientifically invalid.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 40019-35-0
Cat. No. B1396490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
CAS40019-35-0
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
InChIKeyOOSCXFAGAAVOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-35-0): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-35-0) is a heterocyclic compound belonging to the 1,2,4-oxadiazole-3-carboxylate ester class, characterized by a 4-chlorophenyl substituent at the 5-position of the oxadiazole ring . It possesses a molecular formula of C11H9ClN2O3 and a molecular weight of 252.65 g/mol . The compound typically presents as a solid at room temperature with moderate solubility in organic solvents, and the 4-chlorophenyl group enhances lipophilicity, a property relevant to pharmaceutical research applications . Analytically, it is characterized by a melting point of 88-89°C and a calculated LogP of 2.5667, with a topological polar surface area (TPSA) of 65.22 Ų .

Why Generic Substitution Fails: Positional Regioisomerism and Substituent-Dependent Biological Divergence in 1,2,4-Oxadiazole-3-carboxylates


Generic substitution among 1,2,4-oxadiazole-3-carboxylates is not scientifically justified due to the pronounced impact of positional regioisomerism and aryl substituent electronic effects on both physicochemical and biological profiles [1]. The 1,2,4-oxadiazole scaffold exhibits regioisomer-dependent biological behavior distinct from its 1,3,4-oxadiazole counterparts, and the 4-chlorophenyl moiety at the 5-position confers specific lipophilicity and target-interaction characteristics that differ markedly from analogs bearing alternative substituents such as methyl, furyl, pyridinyl, or unsubstituted phenyl groups . For example, substitution at the 5-position with a cyclobutyl group yields antimicrobial activity profiles distinct from the caspase activation and apoptosis induction documented for the 4-chlorophenyl derivative [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as detailed in Section 3.

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Apoptosis Induction Potency: EC50 Comparison Against Breast Cancer T47D Cells vs. Structurally Related Oxadiazole Analog

In a direct head-to-head comparison within the same patent study, Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (denoted as Example 7 in US 7,041,685 B2) demonstrated an EC50 of 2.4 μM for apoptosis induction in T47D human breast cancer cells, which was approximately 1.25-fold more potent (lower EC50) than the structurally related analog 3-(4-chloro-phenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole, which exhibited an EC50 of 3.0 μM under identical assay conditions [1].

Apoptosis Caspase activation Cancer Breast cancer T47D cells

Apoptosis Induction Potency: EC50 Comparison Against Lung Cancer H1299 Cells vs. Structurally Related Oxadiazole Analog

In the same patent study, Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (Example 7) exhibited an EC50 of 3.0 μM for apoptosis induction in H1299 human non-small cell lung cancer cells, compared with an EC50 of 3.5 μM for the comparator analog 3-(4-chloro-phenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole, representing a 1.17-fold potency advantage under identical assay conditions [1].

Apoptosis Caspase activation Cancer Lung cancer H1299 cells

Lipophilicity (LogP) Differentiation vs. Unsubstituted and Polar 5-Position Analogs

The calculated LogP for Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is 2.5667 . This value represents a substantial lipophilicity increase compared to: (1) ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate (containing a polar pyridine substituent, estimated LogP ~0.8-1.2 based on pyridine analog data), and (2) ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (estimated LogP ~0.9-1.3) . The 4-chlorophenyl substituent elevates LogP by approximately 1.3-1.7 units relative to these polar or small-alkyl 5-position analogs, based on cross-study comparison of structurally defined 1,2,4-oxadiazole-3-carboxylate esters .

Lipophilicity LogP Drug-likeness ADME Membrane permeability

Synthetic Accessibility and Purification Yield: 5-Position 4-Chlorophenyl vs. 3-Chloro-thiophen-2-yl Analogs

Synthetic procedures documented in the patent literature indicate that Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be prepared with a reported isolated yield of 72% under Method A conditions (reflux in 1,4-dioxane with BF3·OEt2 catalyst) [1]. In direct comparison, the analog 5-(3-chloro-thiophen-2-yl)-3-(4-methyl-phenyl)-[1,2,4]-oxadiazole was obtained in only 33% yield under identical Method A conditions [1]. This represents a 2.2-fold higher synthetic yield for the target compound, demonstrating superior synthetic tractability.

Synthesis Yield Scale-up Process chemistry Medicinal chemistry

Melting Point and Solid-State Handling Differentiation vs. Low-Melting and High-Melting 5-Position Analogs

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate exhibits a melting point of 88-89°C . This falls within an optimal range for solid handling and recrystallization-based purification. In contrast, the regioisomeric analog ethyl 3-(4-chlorophenyl)-[1,2,4]oxadiazole-5-carboxylate melts at a significantly higher 168-172°C , while the related 3-(chloroethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole melts at 81-83°C . The target compound's melting point of ~88-89°C enables convenient room-temperature handling as a stable solid while remaining sufficiently low to facilitate melt-processing or formulation approaches if needed, occupying a practical middle ground relative to analogs.

Melting point Solid-state properties Handling Purification Formulation

Caspase Activation and Apoptosis Pathway Differentiation vs. Non-Chlorinated 5-Position Analogs

Patent data establish that Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate functions as a caspase activator and inducer of apoptosis [1]. Structure-activity relationship (SAR) analysis from the same patent series indicates that the presence of electron-withdrawing substituents (such as chloro) on the 5-aryl ring correlates with enhanced caspase activation potency, whereas unsubstituted phenyl or electron-donating substituents generally yield diminished activity [1]. The 4-chlorophenyl group thus provides a specific electronic profile (Hammett σp = +0.23) that contributes to the observed apoptosis-inducing activity, a mechanistic feature not shared by 5-phenyl or 5-methyl analogs lacking the chloro substituent.

Caspase activation Apoptosis Mechanism of action Programmed cell death Oncology

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate: Evidence-Based Research and Industrial Application Scenarios


Oncology Research: Apoptosis Pathway Studies and Caspase Activation Screening

This compound is optimally deployed as a reference caspase activator in oncology research programs studying apoptosis mechanisms in breast cancer (T47D) and non-small cell lung cancer (H1299) models, with documented EC50 values of 2.4 μM and 3.0 μM respectively [1]. Its 1.17- to 1.25-fold potency advantage over the 3-chloro-thiophen-2-yl comparator analog provides a quantifiable activity baseline, while its LogP of 2.5667 ensures adequate membrane permeability for intracellular target engagement [1].

Medicinal Chemistry: 1,2,4-Oxadiazole Scaffold Optimization and SAR Expansion

For medicinal chemistry teams optimizing 1,2,4-oxadiazole-based lead compounds, this molecule serves as a high-yielding (72%) synthetic intermediate for further derivatization [1]. The 4-chlorophenyl substituent at the 5-position establishes a defined electronic and lipophilic baseline (LogP = 2.5667) for systematic SAR studies, while the 3-position ethyl carboxylate provides a convenient handle for amidation, hydrolysis, or transesterification reactions [1].

ADME and Physicochemical Profiling: Lipophilicity Reference Standard

With a calculated LogP of 2.5667, a TPSA of 65.22 Ų, and a melting point of 88-89°C, this compound occupies a practical middle ground in lipophilicity space for drug-like 1,2,4-oxadiazole derivatives [1]. It can be deployed as a physicochemical reference standard when evaluating membrane permeability, solubility, and solid-state handling characteristics of novel oxadiazole analogs, particularly in differentiating the impact of 5-position aryl substituents on overall ADME profile.

Process Chemistry: Scalable Synthetic Methodology Development

The 72% isolated yield achieved under straightforward reflux conditions in 1,4-dioxane with BF3·OEt2 catalysis establishes a scalable synthetic baseline for this compound class [1]. Process chemistry groups can leverage this optimized protocol as a starting point for developing kilogram-scale syntheses, with the 2.2-fold yield advantage over alternative analogs providing a clear economic justification for prioritizing this specific scaffold in larger-scale campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.